Cas no 899969-34-7 (N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide)

N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide structure
899969-34-7 structure
Product name:N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide
CAS No:899969-34-7
MF:C19H24N4O3S
Molecular Weight:388.483862876892
CID:5490669

N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide
    • N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide
    • インチ: 1S/C19H24N4O3S/c1-13(2)26-10-6-9-20-18(24)19(25)21-17-15-11-27-12-16(15)22-23(17)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,24)(H,21,25)
    • InChIKey: QKNWLUCHPRMSLR-UHFFFAOYSA-N
    • SMILES: C(NCCCOC(C)C)(=O)C(NC1N(C2=CC=CC=C2)N=C2CSCC2=1)=O

N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2780-0010-25mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2780-0010-2μmol
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2780-0010-10mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2780-0010-75mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2780-0010-15mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2780-0010-1mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2780-0010-5mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2780-0010-10μmol
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2780-0010-30mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2780-0010-50mg
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
899969-34-7 90%+
50mg
$160.0 2023-05-16

N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide 関連文献

N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamideに関する追加情報

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide: A Promising Compound in Biomedical Research

The compound with CAS Number 899969-34-7, known as N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide, has garnered significant attention in the biomedical field due to its unique structural properties and potential applications in drug discovery. This compound belongs to a class of heterocyclic compounds, which are widely studied for their ability to mimic or modulate biological processes, making them valuable candidates for therapeutic interventions.

Recent studies have highlighted the importance of thieno[3,4-c]pyrazole derivatives in medicinal chemistry. These structures combine the aromaticity of thiophene rings with the bicyclic framework of pyrazoles, creating a versatile scaffold for pharmacological research. The presence of phenyl groups and other substituents further enhances the compound's ability to interact with biological targets, such as enzymes, receptors, and nucleic acids.

The propan-2-yloxypropyl group attached to the ethanediamide moiety adds another layer of complexity to this molecule. This group contributes to the compound's solubility and pharmacokinetics, which are critical factors in drug development. The combination of these structural features makes this compound a promising candidate for exploring anticancer, anti-inflammatory, and antimicrobial activities.

Recent advancements in medicinal chemistry have emphasized the importance of optimizing bioavailability and selectivity in drug candidates. The thieno[3,4-c]pyrazole core, coupled with the ethanediamide functionality, provides a platform for designing molecules with high target affinity and reduced off-target effects. This makes the compound an attractive candidate for precision medicine, where specificity is key to minimizing adverse effects.

Furthermore, the phenyl substituent on the thieno[3,4-c]pyrazole ring plays a critical role in determining the compound's pharmacological profile. Phenyl groups are known to enhance the aromatic stacking interactions, which can improve the molecule's ability to bind to hydrophobic pockets of proteins. This property is particularly valuable in designing drugs for solid tumors, where targeting hydrophobic regions of oncogenic proteins is a common strategy.

Recent research has also explored the potential of this compound as a template for designing inhibitors of kinases, which are key regulators of cell proliferation and survival. The thieno[3,4-c]pyrazole moiety has been shown to act as a privileged structure in kinase inhibitor design, due to its ability to adopt conformations that favor interactions with the active site of these enzymes.

Moreover, the propan-2-yloxypropyl group contributes to the compound's hydrophobicity and lipophilicity, which are important determinants of its pharmacokinetics. These properties can be fine-tuned by modifying the substituents on the ethanediamide backbone, enabling the design of molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

Given these attributes, N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide represents a significant advancement in the field of drug discovery. Its unique combination of structural features positions it as a versatile tool for exploring diverse biological pathways and developing next-generation therapeutics.

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